Cas no 2172131-61-0 (2-(3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidomethyl}cyclobutyl)acetic acid)
2-(3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidomethyl}cyclobutyl)acetic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidomethyl}cyclobutyl)acetic acid
- 2-(3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]methyl}cyclobutyl)acetic acid
- 2172131-61-0
- EN300-1578096
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- Inchi: 1S/C27H32N2O5/c1-3-27(2,25(32)28-15-18-12-17(13-18)14-24(30)31)29-26(33)34-16-23-21-10-6-4-8-19(21)20-9-5-7-11-22(20)23/h4-11,17-18,23H,3,12-16H2,1-2H3,(H,28,32)(H,29,33)(H,30,31)
- InChI Key: AAELPJWMMMDANT-UHFFFAOYSA-N
- SMILES: OC(CC1CC(CNC(C(C)(CC)NC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)=O)C1)=O
Computed Properties
- Exact Mass: 464.23112213g/mol
- Monoisotopic Mass: 464.23112213g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 34
- Rotatable Bond Count: 10
- Complexity: 729
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topological Polar Surface Area: 105Ų
2-(3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidomethyl}cyclobutyl)acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1578096-50mg |
2-(3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]methyl}cyclobutyl)acetic acid |
2172131-61-0 | 50mg |
$2829.0 | 2023-09-24 | ||
| Enamine | EN300-1578096-100mg |
2-(3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]methyl}cyclobutyl)acetic acid |
2172131-61-0 | 100mg |
$2963.0 | 2023-09-24 | ||
| Enamine | EN300-1578096-250mg |
2-(3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]methyl}cyclobutyl)acetic acid |
2172131-61-0 | 250mg |
$3099.0 | 2023-09-24 | ||
| Enamine | EN300-1578096-500mg |
2-(3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]methyl}cyclobutyl)acetic acid |
2172131-61-0 | 500mg |
$3233.0 | 2023-09-24 | ||
| Enamine | EN300-1578096-1000mg |
2-(3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]methyl}cyclobutyl)acetic acid |
2172131-61-0 | 1000mg |
$3368.0 | 2023-09-24 | ||
| Enamine | EN300-1578096-2500mg |
2-(3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]methyl}cyclobutyl)acetic acid |
2172131-61-0 | 2500mg |
$6602.0 | 2023-09-24 | ||
| Enamine | EN300-1578096-5000mg |
2-(3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]methyl}cyclobutyl)acetic acid |
2172131-61-0 | 5000mg |
$9769.0 | 2023-09-24 | ||
| Enamine | EN300-1578096-10000mg |
2-(3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]methyl}cyclobutyl)acetic acid |
2172131-61-0 | 10000mg |
$14487.0 | 2023-09-24 | ||
| Enamine | EN300-1578096-0.05g |
2-(3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]methyl}cyclobutyl)acetic acid |
2172131-61-0 | 0.05g |
$2829.0 | 2023-06-05 | ||
| Enamine | EN300-1578096-0.1g |
2-(3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]methyl}cyclobutyl)acetic acid |
2172131-61-0 | 0.1g |
$2963.0 | 2023-06-05 |
2-(3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidomethyl}cyclobutyl)acetic acid Related Literature
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
Additional information on 2-(3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidomethyl}cyclobutyl)acetic acid
Research Briefing on 2-(3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidomethyl}cyclobutyl)acetic acid (CAS: 2172131-61-0)
The compound 2-(3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidomethyl}cyclobutyl)acetic acid (CAS: 2172131-61-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique cyclobutyl and fluorenylmethoxycarbonyl (Fmoc) groups, serves as a critical intermediate in peptide synthesis and drug development. Its structural complexity and functional versatility make it a valuable tool for researchers exploring novel therapeutic agents and biochemical probes.
Recent studies have focused on the synthesis and applications of this compound, particularly in the context of solid-phase peptide synthesis (SPPS). The Fmoc group is widely recognized for its role as a protecting group for amino acids, enabling the stepwise construction of peptides with high precision. The incorporation of the cyclobutyl ring in this molecule introduces conformational constraints, which can enhance the stability and bioactivity of resulting peptides. Researchers have leveraged these properties to develop peptide-based therapeutics targeting a range of diseases, including cancer, infectious diseases, and metabolic disorders.
One of the key advancements in the use of 2-(3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidomethyl}cyclobutyl)acetic acid is its application in the synthesis of cyclic peptides. Cyclic peptides are increasingly valued for their improved metabolic stability and target specificity compared to linear peptides. Recent publications have demonstrated the efficacy of this compound in facilitating the cyclization process, leading to the development of potent inhibitors for protein-protein interactions (PPIs). These inhibitors hold promise for disrupting pathological PPIs that are often challenging to target with small molecules.
In addition to its role in peptide synthesis, this compound has been investigated for its potential in prodrug design. Prodrugs are biologically inactive derivatives of active drugs that undergo transformation in vivo to release the active moiety. The Fmoc-protected amino acid derivative in this molecule can be strategically modified to enhance drug delivery and bioavailability. Recent preclinical studies have explored its utility in improving the pharmacokinetic profiles of poorly soluble drugs, with encouraging results.
Despite these promising developments, challenges remain in the large-scale synthesis and purification of 2-(3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidomethyl}cyclobutyl)acetic acid. Researchers are actively working on optimizing synthetic routes to improve yield and reduce costs. Advances in green chemistry and catalytic methods are expected to play a pivotal role in addressing these challenges, making the compound more accessible for widespread research and therapeutic applications.
In conclusion, 2-(3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidomethyl}cyclobutyl)acetic acid (CAS: 2172131-61-0) represents a versatile and valuable tool in chemical biology and pharmaceutical research. Its applications in peptide synthesis, prodrug design, and inhibitor development underscore its potential to contribute to the discovery of novel therapeutics. Continued research and technological advancements are likely to further expand its utility and impact in the field.
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